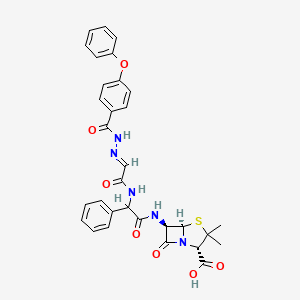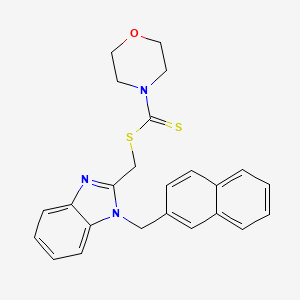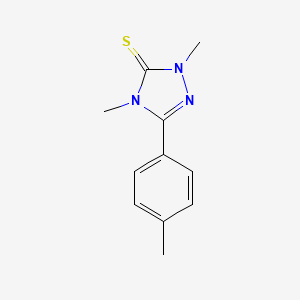
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-3-phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene group.
2-Methyl-3-phenyl-4-thiazolidinone: Lacks both the 2-hydroxyphenylmethylene and 4-methoxyphenyl groups.
3-Phenyl-4-thiazolidinone: Lacks the 2-hydroxyphenylmethylene, 4-methoxyphenyl, and 2-methyl groups.
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-4-thiazolidinone is unique due to the presence of the 2-hydroxyphenylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
86145-84-8 |
|---|---|
Molekularformel |
C24H21NO3S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)-2-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO3S/c1-24(18-12-14-20(28-2)15-13-18)25(19-9-4-3-5-10-19)23(27)22(29-24)16-17-8-6-7-11-21(17)26/h3-16,26H,1-2H3/b22-16- |
InChI-Schlüssel |
UDQRNYILUASCJC-JWGURIENSA-N |
Isomerische SMILES |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


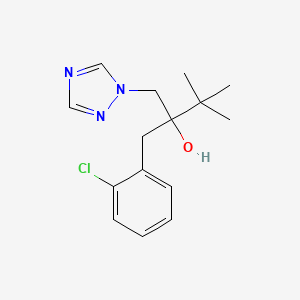


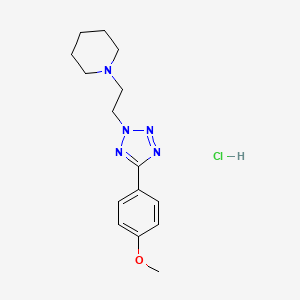
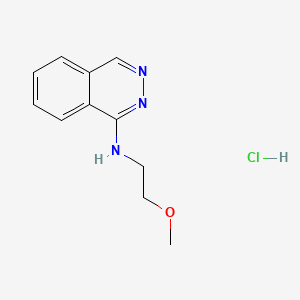

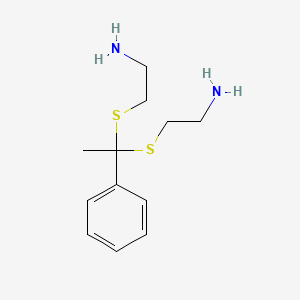
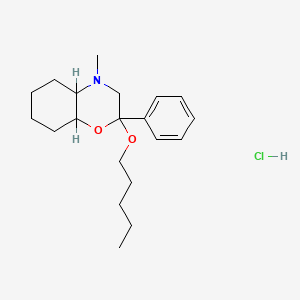
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
